5-chloro-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is a derivative of thiophene . Thiophene and its derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . It is also a component of Rivaroxaban, a medication used for antithrombotic therapy .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald synthesis, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex. It is a component of Rivaroxaban, which has the molecular formula C19H18ClN3O5S . The X-ray crystal structure of Rivaroxaban in complex with human Factor Xa has been determined, providing insights into the binding mode and stringent requirements for high affinity .Chemical Reactions Analysis
Thiophene derivatives, including this compound, are involved in various chemical reactions. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Scientific Research Applications
Antitubercular Activity
A series of novel derivatives related to 5-chloro-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. These compounds showed promising results as antitubercular agents with lower cytotoxicity profiles, highlighting their potential in developing new treatments for tuberculosis (Marvadi et al., 2020).
Anticancer Activity
Research into thiophene derivatives, including those related to this compound, showed significant anticancer activity. These derivatives exhibited good inhibitory activity against several cancer cell lines, suggesting their potential in cancer therapy (Atta & Abdel‐Latif, 2021).
Structural and Molecular Studies
The crystal structure and Hirshfeld surface analysis of a compound closely related to this compound were determined, providing insight into its molecular interactions and stability. These studies are crucial for understanding the chemical and physical properties of such compounds (Prabhuswamy et al., 2016).
Antimicrobial Activity
N-(thiophen-2-ylmethyl)thiophene-2-carboxamide demonstrated effective antibacterial activity against various microorganisms in a study, showcasing its potential as a lead compound for developing new antimicrobial agents (Cakmak et al., 2022).
Antinociceptive Activity
Compounds derived from thiophene, similar to this compound, were synthesized and studied for their antinociceptive (pain-relieving) activity. These studies contribute to the understanding of their potential therapeutic uses in pain management (Shipilovskikh et al., 2020).
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, being activated by both the intrinsic and the extrinsic pathways .
Mode of Action
This compound acts as a direct inhibitor of FXa . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation .
Pharmacokinetics
The compound has been found to have good oral bioavailability . This is due to the interaction of the neutral ligand chlorothiophene in the S1 subsite, which allows for the combination of good oral bioavailability and high potency .
Result of Action
Inhibition of FXa by this compound produces antithrombotic effects by decreasing the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .
Safety and Hazards
Future Directions
Thiophene and its derivatives, including 5-chloro-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide, continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
5-chloro-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS2/c11-9-2-1-8(15-9)10(13)12-5-7-3-4-14-6-7/h1-4,6H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUJCVRSHFTWSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CNC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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